molecular formula C14H10N4O5 B564431 Dantrolene-13C3 CAS No. 1185234-99-4

Dantrolene-13C3

Cat. No. B564431
M. Wt: 317.234
InChI Key: OZOMQRBLCMDCEG-VFVCCWAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dantrolene-13C3 is a labeled variant of Dantrolene . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of management of the fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis . It is a hydantoin derivative .


Synthesis Analysis

Dantrolene was first synthesized by Snyder et al. in 1967 . The synthesis of Dantrolene-13C3 specifically is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of Dantrolene-13C3 is C14H10N4O5 . It has a molecular weight of 317.23 .


Chemical Reactions Analysis

Dantrolene-13C3, like Dantrolene, acts as a muscle relaxant via inhibiting Ca2+ ions release from the sarcoplasmic reticulum .


Physical And Chemical Properties Analysis

Dantrolene-13C3 is a solid . It has a yellow color . The exact values for properties such as pH, melting point, boiling point, flash point, evaporation rate, and water solubility are not available .

Scientific Research Applications

Molecular Mechanism of Action on Ryanodine Receptors

Dantrolene has been identified to interact specifically with the ryanodine receptor (RyR), which plays a crucial role in calcium release from the sarcoplasmic reticulum in skeletal muscle. This interaction is pivotal for its therapeutic action in conditions such as malignant hyperthermia and certain cardiovascular disorders. Research has pinpointed the N-terminal region of the skeletal muscle isoform of the ryanodine receptor (RyR1) as a molecular target for dantrolene, utilizing photoaffinity analogs to map this interaction. This binding modulates the receptor's function, highlighting the drug's mechanism of suppressing intracellular calcium release (K. Paul-Pletzer et al., 2002).

Cardiomyocyte Function Improvement

In failing hearts, dantrolene demonstrates a marked improvement in cardiomyocyte function by stabilizing interdomain interactions within the RyR2 receptor, the cardiac isoform of RyR. This stabilization inhibits spontaneous calcium leak and enhances cardiac performance, suggesting a therapeutic potential for heart failure treatment (Shigeki Kobayashi et al., 2009).

Neuroprotection and Neurointensive Care Applications

Dantrolene's inhibitory effect on intracellular calcium release has neuroprotective implications, potentially benefiting patients in the neurointensive care unit (NICU). Its mechanism involves the inhibition of the ryanodine receptor, suggesting a role in managing neuronal injury and other conditions where calcium dysregulation is a factor (S. Muehlschlegel, J. Sims, 2009).

Antioxidant Properties

Dantrolene also exhibits in vitro antioxidant properties, indicating its potential beyond muscle relaxation. Its effect on reducing lipid peroxidation suggests that dantrolene could contribute to the protection against oxidative stress-related cellular damage (M. Büyükokuroğlu et al., 2001).

Radiolabeling for Imaging Applications

The development of [13N]dantrolene, a positron emission tomography (PET) probe, underscores the drug's utility in imaging studies. This application aims to visualize the distribution and effects of dantrolene in vivo, providing insights into its pharmacokinetics and the biological systems it impacts (K. Kumata et al., 2012).

Safety And Hazards

Dantrolene-13C3 should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

Future Directions

Dantrolene, and by extension Dantrolene-13C3, continues to be used for the research of muscle spasticity, malignant hyperthermia, Huntington’s disease and other neuroleptic malignant syndrome . Future research directions are likely to continue along these lines.

properties

IUPAC Name

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+/i8+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMQRBLCMDCEG-VFVCCWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675655
Record name 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dantrolene-13C3

CAS RN

1185234-99-4
Record name 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.